molecular formula C20H20N2O4 B2374697 methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899742-96-2

methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No.: B2374697
CAS No.: 899742-96-2
M. Wt: 352.39
InChI Key: SBQNCLFTPGVBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-4-oxo-3-(o-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides involves three-component reactions, showcasing the compound's complex structure and the intricate synthetic routes required for its production. These compounds are characterized using IR and 1H NMR spectroscopy and X-ray analysis, highlighting the importance of detailed structural characterization in understanding their properties and potential applications (Gein et al., 2017).

Potential Biological Activity

A novel oxygen-bridged tricyclic Biginelli adduct related to the compound has been investigated for its anticancer activity, suggesting potential applications in the development of new therapeutic agents. The compound demonstrated moderate activity against the MCF-7 human breast cell line, indicating its potential utility in cancer research (Ibrahim et al., 2017).

Properties

IUPAC Name

methyl 9-methyl-10-(2-methylphenyl)-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-6-4-5-7-16(12)22-19(24)21-15-11-20(22,2)26-17-9-8-13(10-14(15)17)18(23)25-3/h4-10,15H,11H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQNCLFTPGVBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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